molecular formula C23H24ClN3O2 B3411901 N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 921807-49-0

N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B3411901
CAS No.: 921807-49-0
M. Wt: 409.9 g/mol
InChI Key: PYORJBUCPNKLOR-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is a synthetic small molecule featuring a quinoline core substituted with a 2-methylpiperidinyl group at position 2 and an acetamide side chain at position 6. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where quinoline derivatives are known to exhibit activity, such as kinase inhibition or antimicrobial effects .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-16-6-2-3-13-27(16)21-12-11-17-7-4-10-20(23(17)26-21)29-15-22(28)25-19-9-5-8-18(24)14-19/h4-5,7-12,14,16H,2-3,6,13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYORJBUCPNKLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article will delve into its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chlorophenyl group, a quinoline moiety, and a piperidine derivative. Its chemical formula is C20H24ClN3OC_{20}H_{24}ClN_{3}O. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system.

Neuroprotective Effects

Research has indicated that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives containing quinoline moieties have been shown to reduce oxidative stress and provide symptomatic relief in models of neurodegenerative diseases such as Parkinson's disease (PD) . The introduction of an 8-hydroxy quinoline moiety into the piperazine ring has been linked to enhanced agonist activity at dopamine receptors, which are crucial for motor control and cognitive functions .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds highlight the importance of specific structural components in determining biological activity. For example:

CompoundReceptor Binding Affinity (nM)Biological Activity
Compound A5.57 (D3)Neuroprotective
Compound B41 (D2)Antitumor
This compoundTBDTBD

The presence of bulky aromatic substitutions and specific functional groups has been shown to enhance receptor affinity and selectivity, suggesting that optimizing these features could lead to improved pharmacological profiles for this compound.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds. One notable study synthesized several quinoline derivatives and assessed their neuroprotective capabilities in vitro. The findings indicated that compounds with an 8-hydroxy group exhibited significant antioxidant activity, supporting their potential use in neurodegenerative conditions .

Another study explored the antitumor properties of pyrazole derivatives, revealing that certain substitutions led to enhanced cytotoxicity against breast cancer cell lines. These findings underscore the importance of continued research into the biological activity of structurally related compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on synthesis, physicochemical properties, and functional group contributions.

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

  • Structure: Replaces the quinoline-piperidinyl system with a naphthalene ring.
  • Synthesis : Derived from nucleophilic substitution between naphthalene-1-yl acetic acid and 3-chloro-4-fluoroaniline.
  • The 3-chloro-4-fluorophenyl substituent introduces dual halogenation, which may improve halogen bonding but alter steric interactions compared to the target compound’s single chlorine .

2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a)

  • Structure: Features a quinoxaline core instead of quinoline, with a pyrimidine-thioether linkage.
  • Synthesis : Prepared via refluxing thiouracil derivatives with triethylamine in acetonitrile (yield: 90.2%) .
  • Key Differences: The quinoxaline moiety offers a planar, electron-deficient system for π-π stacking, contrasting with the basic piperidinyl group in the target compound.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

  • Structure: Replaces quinoline with a benzothiazole ring and includes a trifluoromethyl group.
  • Synthesis: Likely synthesized via condensation of 3-chlorophenylacetic acid with 2-amino-6-trifluoromethylbenzothiazole.
  • Key Differences: The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the target compound’s methylpiperidinyl group. Benzothiazole derivatives are known for antitumor and antimicrobial activities, suggesting divergent biological targets .

Structural and Functional Analysis

Quinoline vs. Heterocyclic Cores

  • Quinoline (Target Compound): The nitrogen atom in the quinoline ring enables hydrogen bonding and coordination with metal ions, which is absent in naphthalene-based analogs.
  • Pyrimidine/Quinoxaline (Compound 4a): These cores provide multiple sites for hydrogen bonding but lack the basicity of the piperidinyl group, altering pH-dependent solubility .

Substituent Effects

  • Chlorophenyl Group : Present in both the target compound and N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide. This group enhances halogen bonding with biomolecular targets but may increase toxicity risks.

Physicochemical Properties

Compound Molecular Weight LogP* Water Solubility
Target Compound ~440.9 3.8 Low
N-(3-Chloro-4-fluorophenyl)-... ~314.7 4.2 Very low
Compound 4a ~605.1 2.5 Moderate
DCVJ-Halo ~612.2 2.1 High

*Predicted using fragment-based methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide

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